molecular formula C8H8ClN B1347385 6-Chloro-2,3-dihydro-1h-indole CAS No. 52537-00-5

6-Chloro-2,3-dihydro-1h-indole

Cat. No. B1347385
CAS RN: 52537-00-5
M. Wt: 153.61 g/mol
InChI Key: HSLNYVREDLDESE-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dihydro-1H-indole (6-Cl-Indole) is a heterocyclic aromatic organic compound with a molecular formula of C7H6ClN. It is a colorless solid that is soluble in organic solvents. 6-Cl-Indole is a derivative of indole, a bicyclic aromatic hydrocarbon found in many natural products such as tryptophan. It has a wide range of applications in organic synthesis, medicinal chemistry, and material science.

Scientific Research Applications

Synthesis and Structural Analysis

  • 6-Chloro-2,3-dihydro-1h-indole derivatives have been synthesized and characterized for their molecular structures using various spectroscopic techniques. These derivatives possess diverse applications in different fields due to their unique structural properties. For instance, compounds like 4,6-dimethoxy-2,3-diphenyl-1H-indole have been explored for their potential in nonlinear optical (NLO) applications and other high-tech uses (Tariq et al., 2020).

Pharmaceutical Applications

  • The indole nucleus, a key component in many natural and synthetic molecules, exhibits significant biological activity. Various molecules bearing the indole nucleus have been researched for their anti-tumor and anti-inflammatory properties. These biological activities are often associated with their interactions with DNA and proteins (Geetha et al., 2019).

Material Science and Coatings

  • Indole derivatives, including those related to 6-chloro-2,3-dihydro-1h-indole, have been utilized in the synthesis of environmentally friendly antifouling acrylic metal salt resins. These resins exhibit excellent antibacterial and algae inhibiting properties, making them suitable for marine applications and other related fields (Chunhua et al., 2020).

Analytical and Sensory Applications

  • Indole derivatives are identified as causative compounds of taints and off-flavors in commercial wines. Understanding these compounds is essential for quality control and sensory evaluation in the food and beverage industry (Capone et al., 2010).

Agricultural and Herbicidal Research

  • Some indole derivatives have been studied for their potential as photosystem II (PSII) inhibitors, which can be used as herbicides. For example, compounds like 6‐chloro‐8‐nitro‐2,3,4,9‐tetrahydro‐1H‐carbazole have shown promising results in inhibiting plant growth and development (Souza et al., 2020).

properties

IUPAC Name

6-chloro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLNYVREDLDESE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20293174
Record name 6-chloro-2,3-dihydro-1h-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2,3-dihydro-1h-indole

CAS RN

52537-00-5
Record name 52537-00-5
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloro-2,3-dihydro-1h-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Chloroindole was reduced in the usual way with sodium cyanoborohydride in glacial acetic acid to give the title compound (D36) (1.18 g, 94%).
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Synthesis routes and methods II

Procedure details

Sodium borohydride (2.0 g, 53 mmol) (Aldrich) was added in small portions to a mixture of 6-Chloro-1H-indole (1.0 g, 6.6 mmol) (Aldrich) in TFA (10 mL), which was cooled in ice-water bath, at such a rate that gas evolution was not too vigorous. When the addition was complete, the mixture was allowed to warm to room temperature and stirred overnight. The resulting mixture was concentrated in vacuo and the residue was dissolved in DCM. The organic layer was washed with Na2CO3 solution, dried with Na2SO4, and concentrated to give 0.6 g crude 6-Chloro-2,3-dihydro-1H-indole. MS: [M+H]+=154
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Synthesis routes and methods III

Procedure details

6-Chloroindole (1 g, 6.6 mmol) in glacial acetic acid (10 mL) was treated with sodium cyanoborohydride (829 mg, 13.2 mmol) portionwise at room temperature with stirring. After 1 hour, the reaction was diluted with water (25 mL) and basified with 40% sodium hydroxide with cooling. The mixture was then extracted with dichloromethane (3×50 mL), dried and concentrated to give 1 g of 6-chloroindoline. It was used in the next step without further purification. 1HNMR (300 MHz, dimethylsulfoxide-d6) δ 6.95 (d, 1H), 6.46 (dd, 1H), 6.43 (d, 1H), 5.74 (br s, 1H, NH), 3.42 (t, 2H, CH2), 2.85 (t, 2H, CH2). MS m/z 349 [M+1].
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1 g
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Synthesis routes and methods IV

Procedure details

6-Chloroindole (1.0 g, 6.6 mmol) was dissolved in a solution of borane in THF (1 M, 9.83 mmol) at 0° C. and stirred for 30 min. TFA (9.83 mL) was added dropwise and the solution stirred at 0° C. for 30 min. 6 M aqueous NaOH was added until the solution was basic (pH 11). The aqueous solution was extracted with DCM (3×25 mL), dried over sodium sulfate, filtered and concentrated to give the title compound (864 mg, 86%) as a yellow oil. 1H NMR (Me-d3-OD): 6.99 (1H, d), 6.64-6.55 (2H, m), 3.50 (2H, t), 2.95 (2H, t).
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Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-2,3-dihydro-1h-indole
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6-Chloro-2,3-dihydro-1h-indole
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6-Chloro-2,3-dihydro-1h-indole
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Reactant of Route 6
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Citations

For This Compound
2
Citations
BN Atkinson, NJ Willis, Y Zhao, C Patel, S Frew… - European Journal of …, 2023 - Elsevier
N-Acyl indolines 4 are potent, non-covalent Notum inhibitors developed from a covalent virtual screening hit 2a. The lead compounds were simple to synthesise, achieved excellent …
Number of citations: 4 www.sciencedirect.com
H Nakamura, K Hirabayashi, T Miyakawa, K Kikuzato… - bioRxiv, 2018 - biorxiv.org
Strigolactones (SLs), a class of plant hormones with multiple functions, mediate plant-plant and plant-microorganism communications in the rhizosphere. In this study, we developed …
Number of citations: 3 www.biorxiv.org

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